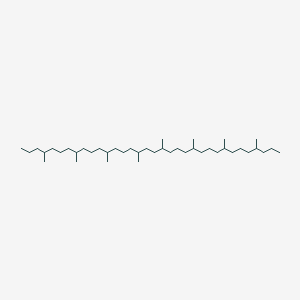
4,8,12,16,19,23,27,31-Octamethyltetratriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is a long-chain hydrocarbon with the molecular formula C42H86. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its high molecular weight and extensive methyl branching, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane typically involves the stepwise addition of methyl groups to a tetratriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: Utilizing methylmagnesium bromide to introduce methyl groups.
Friedel-Crafts Alkylation: Employing methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the methylation reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4,8,12,16,19,23,27,31-Octamethyltetratriacontane primarily undergoes:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Generally stable under reducing conditions due to its saturated nature.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Production of chlorinated or brominated derivatives.
Scientific Research Applications
4,8,12,16,19,23,27,31-Octamethyltetratriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their interactions.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
Mechanism of Action
The mechanism of action of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include lipid membranes and hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
Tetratriacontane (C34H70): A straight-chain alkane with no methyl branching.
Hexatriacontane (C36H74): Another long-chain alkane with a slightly shorter chain length.
Dotriacontane (C32H66): A shorter chain alkane with similar properties.
Uniqueness
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is unique due to its extensive methyl branching, which imparts distinct physical properties such as lower melting point and increased solubility in nonpolar solvents compared to its straight-chain counterparts.
Properties
CAS No. |
111730-93-9 |
|---|---|
Molecular Formula |
C42H86 |
Molecular Weight |
591.1 g/mol |
IUPAC Name |
4,8,12,16,19,23,27,31-octamethyltetratriacontane |
InChI |
InChI=1S/C42H86/c1-11-19-35(3)21-13-23-37(5)25-15-27-39(7)29-17-31-41(9)33-34-42(10)32-18-30-40(8)28-16-26-38(6)24-14-22-36(4)20-12-2/h35-42H,11-34H2,1-10H3 |
InChI Key |
NWFTZALTRNHHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















